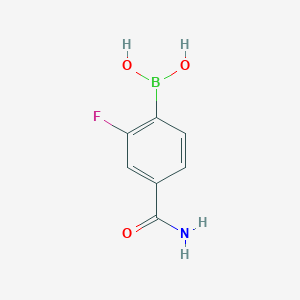

(4-Carbamoyl-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUCXBQJEJTERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660308 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-22-2 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid (CAS: 874289-22-2): A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

(4-Carbamoyl-2-fluorophenyl)boronic acid is a highly functionalized synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features—a carbamoyl group, a fluorine substituent ortho to the boronic acid, and the boronic acid moiety itself—make it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of targeted therapies. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. This guide provides a comprehensive technical overview of this compound, including its synthesis, properties, and critical applications, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 874289-22-2 |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.94 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Synonyms | 4-Borono-3-fluorobenzamide, 4-Carbamoyl-2-fluorobenzeneboronic acid |

-

¹H NMR (DMSO-d₆): Expected signals would include distinct aromatic protons, with coupling patterns influenced by the fluorine and carbamoyl substituents, as well as broad signals for the B(OH)₂ and CONH₂ protons.

-

¹³C NMR (DMSO-d₆): Aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon and the carbon bearing the boronic acid group would also be identifiable.

-

¹⁹F NMR (DMSO-d₆): A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound

While a specific, detailed experimental procedure for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted phenylboronic acids. A common strategy involves the borylation of an appropriately substituted aryl halide or triflate.

A likely synthetic pathway starts from 4-bromo-3-fluorobenzamide. This starting material can be subjected to a Miyaura borylation reaction, which involves a palladium-catalyzed coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to afford the desired boronic acid.

Experimental Protocol: Proposed Synthesis via Miyaura Borylation

Step 1: Miyaura Borylation of 4-Bromo-3-fluorobenzamide

-

To a flame-dried Schlenk flask, add 4-bromo-3-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the crude boronate ester in a mixture of acetone and water.

-

Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

The aqueous layer may be extracted with an organic solvent like ethyl acetate.

-

The product can be isolated by crystallization or precipitation upon adjusting the pH or by purification via column chromatography.

Caption: Proposed synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Mechanistic Considerations and Causality in Experimental Choices

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for a successful coupling, especially when dealing with electronically-deficient boronic acids like the title compound.

-

Catalyst Selection: The electron-withdrawing nature of the fluorine and carbamoyl groups can slow down the transmetalation step. Therefore, electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate both the oxidative addition and reductive elimination steps. Pre-catalysts that readily form the active Pd(0) species are also preferred.

-

Base Selection: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, a weaker base may be necessary to minimize decomposition.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

The Challenge of Protodeboronation

A significant side reaction that can occur with electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and a reduction in the yield of the desired coupled product. The presence of an ortho-fluorine substituent can exacerbate this issue. To mitigate protodeboronation, it is crucial to:

-

Use anhydrous solvents and reagents where possible.

-

Carefully select the base and reaction temperature to favor the cross-coupling pathway.

-

Employ a highly active catalyst to ensure that the rate of cross-coupling is significantly faster than the rate of protodeboronation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Application: Synthesis of the PARP Inhibitor Talazoparib

A prominent application of this compound and its derivatives is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. Talazoparib (BMN-673), a potent PARP1/2 inhibitor, is a prime example.[1] While the exact synthetic route utilizing CAS 874289-22-2 may be proprietary, the core structure of Talazoparib contains a fluorophenyl group that can be introduced via a Suzuki-Miyaura coupling.

Patents describing the synthesis of Talazoparib often involve the coupling of a boronic acid or ester with a complex heterocyclic halide.[1] The (4-Carbamoyl-2-fluorophenyl) moiety is a key pharmacophore that interacts with the PARP enzyme. The ability to efficiently construct this biaryl linkage is therefore critical to the overall synthesis.

The following scheme illustrates a plausible final step in the synthesis of a Talazoparib precursor, based on analogous reactions found in the literature.

Caption: Illustrative Suzuki-Miyaura coupling in the synthesis of a Talazoparib precursor. (Note: Generic structures are used for illustrative purposes).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl structures that are key components of many therapeutic agents, including the PARP inhibitor Talazoparib. A thorough understanding of its properties, synthesis, and reactivity, including the challenges of protodeboronation, is essential for its successful application in the laboratory. As the demand for targeted therapies continues to grow, the importance of functionalized building blocks like this compound in medicinal chemistry is set to increase.

References

- Google Patents. (2017). Synthesis of parpinhibitor talazoparib. WO2017215166A1.

-

Royal Society of Chemistry. (2014). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

PubChem. (n.d.). (2-Carbamoyl-4-fluorophenyl)boronic acid. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

MDPI. (2021). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-3-fluorobenzamide. Available at: [Link]

-

ResearchGate. (2018). Synthesis and properties of [Z]-2-(arylstannyl)-1-(9-hydroxy-9-fluorenyl) ethylene. Available at: [Link]

- Google Patents. (2019). Methods and compositions for treatment of cancer with parp inhibitors. WO2019213217A1.

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. National Institutes of Health. Available at: [Link]

-

Royal Society of Chemistry. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum's Acid Group. Available at: [Link]

- Google Patents. (1999). Oxo-substituted compounds, process of making, and compositions and methods for inhibiting parp activity. WO1999011624A1.

Sources

An In-depth Technical Guide to 4-Borono-3-fluorobenzamide: A Strategic Building Block in Modern Drug Discovery

Foreword: The Convergence of Fluorine and Boron in Advanced Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and boronic acid functionalities into molecular scaffolds represents a pinnacle of rational drug design. Fluorine's unique electronic properties can profoundly enhance metabolic stability, binding affinity, and lipophilicity, while the boronic acid group serves as an exceptionally versatile handle for constructing complex molecular architectures via cross-coupling reactions. 4-Borono-3-fluorobenzamide (also known as (4-carbamoyl-2-fluorophenyl)boronic acid) embodies the synergy of these two powerful moieties. This technical guide offers an in-depth exploration of the chemical properties, synthesis, and reactive potential of this high-value building block. It is designed to provide researchers, medicinal chemists, and process development scientists with the authoritative, field-proven insights necessary to effectively harness this reagent in the synthesis of next-generation therapeutics.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its successful application. 4-Borono-3-fluorobenzamide is a solid, typically appearing as a white to off-white powder. Its core identifiers and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 871126-27-1 | [1] |

| Synonym | This compound | [1] |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.95 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

The molecule's structure is distinguished by a benzamide core, substituted with a boronic acid at position 4 and a fluorine atom at position 3. This specific arrangement has profound implications for its reactivity. The electron-withdrawing fluorine atom ortho to the boronic acid increases the Lewis acidity of the boron center, which can significantly influence the kinetics of transmetalation in cross-coupling reactions. The amide group provides a hydrogen-bond donor and acceptor site, impacting solubility and offering a potential interaction point with biological targets.

Synthesis and Spectroscopic Profile

The synthesis of 4-Borono-3-fluorobenzamide is not widely detailed in standard literature but can be reliably achieved through a well-established organometallic sequence starting from a readily available halogenated precursor.

Recommended Synthetic Workflow

The most logical and practiced approach involves a halogen-metal exchange of a suitable 4-halo-3-fluorobenzamide, followed by borylation and subsequent hydrolysis. 4-Bromo-3-fluorobenzamide is a common and effective starting material for this transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness & Self-Validation: The success of any Suzuki-Miyaura coupling is contingent on the careful selection of catalyst, ligand, base, and solvent. The reaction should be monitored by a reliable technique such as TLC, LC-MS, or GC-MS to confirm the consumption of the limiting reagent and the formation of the desired product. The final product must be fully characterized (e.g., by NMR and MS) to validate its structure and purity, ensuring the integrity of the experimental outcome.

Representative Experimental Protocol

This protocol provides a robust and adaptable starting point for coupling 4-Borono-3-fluorobenzamide with a variety of aryl or heteroaryl halides.

Materials:

-

Aryl/Heteroaryl Halide (e.g., a bromide or iodide) (1.0 eq)

-

4-Borono-3-fluorobenzamide (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

-

To a dry Schlenk flask, add the aryl halide, 4-Borono-3-fluorobenzamide, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Applications in Drug Discovery: A Gateway to PARP Inhibitors

The benzamide moiety is a critical pharmacophore for inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA repair. [3]PARP inhibitors function by trapping the PARP enzyme on DNA at sites of single-strand breaks, which leads to the formation of cytotoxic double-strand breaks during replication. This mechanism, known as synthetic lethality, is particularly effective in cancers with pre-existing defects in double-strand break repair, such as those with BRCA1/2 mutations. [3] 4-Borono-3-fluorobenzamide is an ideal precursor for the synthesis of complex PARP inhibitors. The boronic acid allows for the strategic introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships and the optimization of potency and pharmacokinetic properties. The 3-fluoro-benzamide core effectively mimics the nicotinamide portion of PARP's natural substrate, NAD+, allowing it to bind competitively to the enzyme's active site. [3]

Safety, Handling, and Storage

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid generating dust. Avoid contact with skin, eyes, and clothing. [2][4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended to prevent degradation, particularly dehydration to form boroxine anhydrides. [2]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [2] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [2] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [2] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [2]

-

References

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 871126-27-1. [Link]

-

Ishii, S., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Nuclear Medicine and Molecular Imaging, 56(2), 86-95. [Link]

-

Pekkatori, M. (2024). A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. Chemistry – A European Journal. [Link]

-

Sestito, S., et al. (2020). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Molecules, 25(15), 3452. [Link]

- Zhonghua Co Ltd China, et al. (2009). Preparation of fluoro benzamide compound.

-

Ishii, S., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Nuclear Medicine and Molecular Imaging. [Link]

- Burke, P. J. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5563-5566. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1469. [Link]

- Plamondon, L., & Gauthier, J. Y. (1998). Boronic ester and acid compounds.

-

Wang, Y., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Archiv der Pharmazie, 350(9), 1700114. [Link]

-

MySkinRecipes. (4-[(4-Fluorophenyl)Methyl]CarbamoylPhenyl)Boronic Acid. [Link]

-

PubChem. 4-Fluorobenzamide. [Link]

-

Storgaard, M., & Ellman, J. A. Organic Syntheses Procedure. [Link]

-

Makkonen, E., et al. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 14(10), 939-946. [Link]

- Wang, Y., et al. (2018). A kind of preparation method of 4 amino phenyl boronic acid derivative.

- Zondini, G., et al. (2002). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780. [Link]

-

Ward, G. R., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(3), M1083. [Link]

- Sinopharm Chemical Reagent Co Ltd. (2021). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MySkinRecipes. 4-Bromo-3-fluorobenzamide. [Link]

-

SpectraBase. This record is deprecated. [Link]

Sources

An In-Depth Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoyl-2-fluorophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features—a carbamoyl group and a fluorine atom positioned ortho to the boronic acid moiety—impart distinct physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its application in a key synthetic transformation, and insights into its role in the synthesis of advanced pharmaceutical agents.

Core Physicochemical Properties

The utility of this compound in organic synthesis is underpinned by its specific molecular structure and resulting chemical properties. A thorough understanding of these characteristics is essential for its effective application in research and development.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.94 g/mol | [1] |

| CAS Number | 874289-22-2 | [1] |

| IUPAC Name | This compound |

The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable carbamoyl group significantly influences the reactivity of the boronic acid, making it a versatile reagent in cross-coupling reactions.

Figure 1: 2D structure of this compound.

Application in the Synthesis of PARP Inhibitors: The Case of Rucaparib

A prominent and highly relevant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable examples is its use as a key intermediate in the synthesis of Rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers[2].

The synthesis of Rucaparib often involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[3]. In this context, this compound is coupled with a suitable heterocyclic partner, such as a bromo-indazole derivative, to construct the core scaffold of the final drug molecule.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl compounds. The general catalytic cycle provides a framework for understanding the specific application of this compound.

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol: Synthesis of a Rucaparib Intermediate

The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a bromo-indazole derivative, a key step in the synthesis of Rucaparib. This protocol is adapted from established synthetic routes and exemplifies a self-validating system through the formation of a well-characterized intermediate.

Materials and Reagents

-

This compound (1.1 eq.)

-

5-Bromo-1H-indazole (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq.)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

Anhydrous 1,4-Dioxane

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Step-by-Step Procedure

-

Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-indazole (1.0 mmol), this compound (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Solvent Addition : To the flask, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

-

Degassing : Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.

-

Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(1H-indazol-4-yl)-3-fluorobenzamide.

This protocol provides a reliable method for the synthesis of a key Rucaparib intermediate, demonstrating the practical utility of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. While a publicly available ¹H NMR spectrum for this specific compound is not readily found in the searched literature, related structures such as 2-fluorophenylboronic acid show characteristic signals that can be used for comparative purposes[4][5]. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct aromatic proton signals influenced by the fluorine, carbamoyl, and boronic acid groups, as well as exchangeable protons from the -B(OH)₂ and -CONH₂ moieties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage : Store in a cool, dry place away from moisture and oxidizing agents. It is recommended to store under an inert atmosphere.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier[3].

Conclusion

This compound is a high-value reagent for medicinal chemists and drug development professionals. Its molecular weight of 182.94 g/mol and its unique trifunctionalized structure make it an ideal building block for introducing specific pharmacophoric features into complex molecules. Its successful application in the synthesis of the PARP inhibitor Rucaparib via Suzuki-Miyaura coupling highlights its significance in the development of modern therapeutics. The provided experimental protocol offers a practical and field-proven methodology for its use, underscoring its reliability and importance in the synthetic chemist's toolkit.

References

-

AOBChem. (n.d.). Safety Data Sheet for this compound. Retrieved from [Link]

-

Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. [Link]

-

Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1438-1454. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Park, J., & Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry, 20(32), 6436-6444. [Link]

-

ResearchGate. (n.d.). Previous synthetic strategies of rucaparib (1). Retrieved from [Link]

-

PubChem. (n.d.). (2-Carbamoyl-4-fluorophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

- 1. This compound - CAS:874289-22-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR [m.chemicalbook.com]

Spectroscopic data for (4-Carbamoyl-2-fluorophenyl)boronic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Carbamoyl-2-fluorophenyl)boronic acid

Abstract

This compound (CAS No. 874289-22-2) is a key building block in contemporary drug discovery and materials science, valued for its unique substitution pattern which imparts specific steric and electronic properties. Its utility in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical principles, present field-proven experimental protocols, and offer an expert-level interpretation of the expected spectral data, grounded in authoritative sources and analysis of analogous structures. This document is intended for researchers, chemists, and quality control professionals who require a definitive understanding of this compound's structural identity.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The interplay between the electron-withdrawing fluorine atom, the resonance-donating/inductively-withdrawing carbamoyl group, and the amphiphilic boronic acid moiety creates a distinct electronic environment. Each functional group provides a unique spectroscopic handle, allowing for unambiguous characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; DMSO-d₆ is highly recommended as it effectively solubilizes the compound and its exchangeable protons (B(OH)₂, CONH₂) are often observable.

-

Sample Preparation : Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference internally.

-

Instrument Parameters :

-

Spectrometer : A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

-

¹H NMR : Acquire with a spectral width of ~16 ppm, a 30° pulse angle, and a relaxation delay of 2-5 seconds. 16-32 scans are typically sufficient.

-

¹³C NMR : Acquire with proton decoupling. A spectral width of ~220 ppm and a longer relaxation delay (5-10 s) may be needed for quaternary carbons. Several hundred to a few thousand scans are often required.

-

¹⁹F NMR : Acquire with proton decoupling. The spectral window should be wide (~200 ppm) to ensure the signal is captured.[1]

-

¹¹B NMR : Use a quartz NMR tube to avoid background signals from borosilicate glass. A spectral width of ~200 ppm centered around 30 ppm is a good starting point.

-

Data Interpretation and Analysis

¹H NMR Spectroscopy

The proton spectrum provides key information on the aromatic substitution pattern and the nature of the labile protons.

-

Aromatic Region (δ 7.5-8.5 ppm) : The three aromatic protons (H3, H5, H6) will form a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

-

H3 : Expected to be a doublet of doublets, coupled to H5 (small, meta coupling, J ≈ 2-3 Hz) and the adjacent fluorine (larger, ortho coupling, J ≈ 8-10 Hz).

-

H5 : Will appear as a multiplet, coupled to H3 (meta, J ≈ 2-3 Hz), H6 (ortho, J ≈ 8-9 Hz), and the fluorine atom (meta, J ≈ 5-7 Hz).

-

H6 : Expected to be a triplet or doublet of doublets, coupled to H5 (ortho, J ≈ 8-9 Hz) and the fluorine atom (para, J ≈ 1-3 Hz).

-

-

Amide Protons (-CONH₂) : Two broad singlets are expected, typically in the range of δ 7.5-8.5 ppm. Their chemical shift can be concentration and temperature-dependent.

-

Boronic Acid Protons (-B(OH)₂) : A broad singlet, often in the range of δ 8.0-8.5 ppm in DMSO-d₆. This signal will disappear upon addition of a drop of D₂O, a key validation step.

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon skeleton and the electronic effects of the substituents.[2][3]

-

Aromatic Carbons (δ 115-165 ppm) : Six distinct signals are expected.

-

C-F (C2) : This signal will be a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be the most downfield of the C-H carbons due to the electronegativity of fluorine.

-

C-B (C1) : A broad, low-intensity signal due to quadrupolar relaxation from the attached boron atom. Its chemical shift is typically around δ 130-140 ppm but is often difficult to observe.[4]

-

C-CONH₂ (C4) : A quaternary carbon signal, identifiable through 2D NMR (HMBC).

-

Other aromatic carbons will show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

-

-

Carbamoyl Carbon (-CONH₂) : Expected around δ 165-170 ppm.

¹⁹F NMR Spectroscopy

This is a crucial experiment for confirming the presence and position of the fluorine atom.[1][5]

-

A single resonance is expected. For fluorobenzenes, the chemical shift is highly sensitive to the other substituents. For a 2-fluoro substituted system, the signal is typically in the range of δ -110 to -130 ppm (relative to CFCl₃).[6][7]

-

The signal may appear as a multiplet due to couplings with the ortho, meta, and para protons.

¹¹B NMR Spectroscopy

This spectrum confirms the chemical environment of the boron atom.

-

For a tricoordinate (sp²) boronic acid, a single, broad resonance is expected between δ 28-33 ppm.[8] The broadness is due to quadrupolar relaxation.

-

The chemical shift provides confidence that the boronic acid is not in a tetrahedral (sp³) boronate ester or borate form under the experimental conditions.

Summary of Expected NMR Data

| Technique | Expected Chemical Shift (δ, ppm) | Key Splitting Patterns / Notes |

| ¹H NMR | 7.5 - 8.5 (Aromatic) | Complex multiplets due to H-H and H-F couplings. |

| 7.5 - 8.5 (CONH₂) | Two broad singlets, exchangeable with D₂O. | |

| 8.0 - 8.5 (B(OH)₂) | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | 165 - 170 (C=O) | Quaternary carbonyl carbon. |

| ~160 (d, C-F) | Doublet, large ¹JCF coupling (~250 Hz). | |

| 115 - 140 (Aromatic C, C-B) | Remaining aromatic signals, C-B is often broad/unobserved. | |

| ¹⁹F NMR | -110 to -130 | Multiplet due to couplings with aromatic protons. |

| ¹¹B NMR | 28 - 33 | Broad singlet, characteristic of sp² boronic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of the key functional groups in the molecule.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Instrument Setup : Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Analysis

The IR spectrum is interpreted by assigning characteristic absorption bands to specific molecular vibrations.

-

O-H Stretch (Boronic Acid) : A very broad and strong absorption band is expected from 3500 to 3200 cm⁻¹, characteristic of the hydrogen-bonded -B(OH)₂ group.[9][10]

-

N-H Stretch (Amide) : Two distinct, medium-intensity sharp peaks are expected in the 3400-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amide (-CONH₂) group.[11] These often appear superimposed on the broader O-H stretch.

-

C=O Stretch (Amide I Band) : A very strong and sharp absorption band is expected between 1680 and 1640 cm⁻¹. This is one of the most prominent peaks in the spectrum.[11][12]

-

N-H Bend (Amide II Band) : A strong band located around 1640-1600 cm⁻¹, resulting from the scissoring motion of the -NH₂ group.[11]

-

Aromatic C=C Stretches : Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

B-O Stretch : A very strong and broad absorption between 1380 and 1310 cm⁻¹ is characteristic of the B-O single bond stretch.[13][14]

-

C-F Stretch : A strong, sharp band is expected in the 1250-1150 cm⁻¹ region, indicative of the aryl-fluorine bond.

Summary of Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (from B(OH)₂) |

| 3400 - 3150 | Medium, Sharp | N-H Stretch (from CONH₂) (Two bands) |

| 1680 - 1640 | Very Strong | C=O Stretch (Amide I) |

| 1640 - 1600 | Strong | N-H Bend (Amide II) |

| 1380 - 1310 | Very Strong | B-O Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as the final piece of structural validation.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like boronic acids, minimizing in-source fragmentation.

-

Sample Preparation : Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation : Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition : Acquire spectra in both positive and negative ion modes. Positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ or adducts like [M+HCOO]⁻.

Data Interpretation and Analysis

-

Molecular Formula : C₇H₇BFNO₃

-

Monoisotopic Mass : 183.0503

-

Molecular Ion :

-

In positive ESI mode, the primary ion observed should be [M+H]⁺ at m/z 184.0576 .

-

High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, which validates the elemental formula.

-

-

Boron Isotopic Pattern : Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). Therefore, the molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-1]+H)⁺ with an intensity of approximately 20-25% of the main peak. This isotopic signature is a definitive confirmation of a boron-containing compound.

-

Fragmentation : While ESI is soft, some fragmentation can be induced. Common neutral losses for boronic acids include the loss of water (H₂O, -18 Da) and formic acid (HCOOH, -46 Da) from the boronic acid moiety.[15][16] Cleavage of the C-B bond or loss of the carbamoyl group are also possible fragmentation pathways under CID (Collision-Induced Dissociation) conditions.[17][18]

Caption: Workflow for the integrated spectroscopic analysis of the title compound.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy provides the atomic-level connectivity, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the robust protocols and interpretive guidelines presented in this document, researchers can ensure the identity, purity, and quality of this critical chemical building block for its intended applications.

References

-

Wąs-Gubała, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]

-

Dąbrowski, M., et al. (2015). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

-

Wąs-Gubała, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Vrkic, A. K., & O'Hair, R. A. J. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry--A European Journal, 19(23), 7587-7594. [Link]

-

Olesiak-Banska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2187. [Link]

-

ResearchGate. (n.d.). FTIR spectra of dapsone benzamide (I). ResearchGate. [Link]

-

Lin, C. H., et al. (2013). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics, 15(31), 12976-12984. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzamide spot. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). ResearchGate. [Link]

-

Vrkic, A. K., & O'Hair, R. A. J. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

Lherbet, C., et al. (2007). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 5(20), 3343-3348. [Link]

-

Liu, T., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3465-3471. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem. [Link]

-

Yildiz, H. Z., & Tutar, A. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Caucasian Journal of Science, 2(2), 1-13. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid. ResearchGate. [Link]

-

Kirsch, N. G. A., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. NMR Facility. [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Carbamoyl-4-fluorophenyl)boronic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. [Link]

-

ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. ResearchGate. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

The Emergence of a Key Building Block: A Technical Guide to (4-Carbamoyl-2-fluorophenyl)boronic acid

Introduction: The Strategic Importance of Functionalized Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and robust platform for the construction of complex molecular architectures. (4-Carbamoyl-2-fluorophenyl)boronic acid stands as a testament to the evolution of this class of reagents, embodying a carefully orchestrated arrangement of functional groups designed to address specific challenges in drug design, particularly in the realm of targeted cancer therapy.

This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this compound. We will delve into its historical context, provide detailed synthetic protocols, and illuminate its instrumental role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, talazoparib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key synthetic intermediate.

Part 1: Discovery and Historical Context - A Tale of Targeted Therapy

The discovery of this compound is not an isolated event but is intrinsically interwoven with the development of a new generation of targeted cancer therapies. Its genesis can be traced to the research efforts at BioMarin Pharmaceutical Inc. aimed at discovering potent inhibitors of PARP enzymes.[1] PARP proteins are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in such cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][3]

The design of talazoparib, a highly potent PARP inhibitor, necessitated the synthesis of a specific biaryl core structure. The strategic incorporation of a fluorinated and carbamoylated phenylboronic acid was a key design element. The fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group provides a crucial interaction point within the enzyme's active site.

The first public disclosure of a synthetic route leading to talazoparib, and by extension, involving a precursor that would generate this compound or a derivative thereof, appeared in the patent literature, notably in international patent application WO 2010/017055, filed by BioMarin Pharmaceutical Inc.[4] A more detailed account of the discovery and synthesis of talazoparib, which solidified the importance of its boronic acid precursor, was later published in the Journal of Medicinal Chemistry in 2016 by Wang and colleagues.[1] This work detailed the structure-activity relationships that led to the identification of talazoparib as a clinical candidate.[1]

Part 2: Synthesis and Characterization - A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the introduction of the boronic acid functionality onto a pre-functionalized aromatic ring. While the primary literature on talazoparib does not provide a separate, detailed protocol for the boronic acid in isolation, the synthetic route can be inferred from the experimental sections of key publications and patents.

A plausible and commonly employed approach for the synthesis of ortho-substituted fluorophenylboronic acids involves a directed ortho-metalation strategy or a halogen-metal exchange followed by borylation.[5]

Illustrative Synthetic Protocol:

The following protocol is a representative synthesis based on established methodologies for analogous compounds.

Step 1: Synthesis of 3-Fluoro-4-cyanobenzonitrile

This step would typically start from a commercially available fluorinated aromatic compound, which is then functionalized to introduce the cyano and carbamoyl precursors.

Step 2: Conversion to this compound

A common method for this transformation is a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a suitable starting material, such as 2-fluoro-4-bromobenzamide, in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere of nitrogen.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong organolithium base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Borylation: A solution of a trialkyl borate, such as triisopropyl borate, in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir at -78 °C for a period before being allowed to warm slowly to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is then stirred vigorously to facilitate the hydrolysis of the boronate ester to the desired boronic acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₇H₇BFNO₃ | 182.95 | White to off-white solid |

Part 3: Application in the Synthesis of Talazoparib and Mechanism of Action

The primary and most significant application of this compound is as a key building block in the synthesis of talazoparib.[6][7]

Suzuki-Miyaura Coupling in Talazoparib Synthesis:

In the synthesis of talazoparib, this compound (or its corresponding pinacol ester) undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic partner. This reaction forms the central biaryl linkage that is critical for the drug's activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Mechanism of Action of Talazoparib: The Role of PARP Inhibition

Talazoparib exerts its potent anticancer effects through a dual mechanism of action targeting PARP enzymes.[8][9][10]

-

Catalytic Inhibition: Talazoparib binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly(ADP-ribose) chains. This inhibition blocks the recruitment of other DNA repair proteins to the site of single-strand breaks.[9][11]

-

PARP Trapping: Perhaps more critically, talazoparib "traps" PARP enzymes on the DNA at the site of single-strand breaks. This prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[9][10]

In cancer cells with BRCA1/2 mutations, the inability to repair these double-strand breaks via homologous recombination results in genomic instability and apoptotic cell death.[2][3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Conclusion: A Versatile Building Block for Future Innovations

This compound exemplifies the rational design of chemical building blocks tailored for specific applications in drug discovery. Its discovery and development are inextricably linked to the successful creation of the potent PARP inhibitor, talazoparib. The strategic placement of its functional groups highlights the nuanced understanding of structure-activity relationships that drives modern medicinal chemistry. As our comprehension of disease biology deepens, the demand for such precisely engineered synthetic intermediates will undoubtedly continue to grow, paving the way for the next generation of targeted therapeutics.

References

-

Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

- Gourley, C., & Robson, M. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(1), 13-21.

-

Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (2025). Pfizer. Retrieved from [Link]

-

What is the mechanism of Talazoparib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Synthesis of Talazoparib. (2016). Synfacts, 12(4), 340.

- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357.

-

Talazoparib makes a favorable interaction with the structurally... (n.d.). ResearchGate. Retrieved from [Link]

- Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). Journal of Medicinal Chemistry, 59(1), 335-357.

-

talazoparib. (n.d.). My Cancer Genome. Retrieved from [Link]

- CN109071539B - Synthesis of PARP inhibitor tarazol panil - Google Patents. (n.d.). Google Patents.

-

BioMarin Pharmaceutical | 584 Authors | 517 Publications | Related Institutions. (n.d.). SciSpace. Retrieved from [Link]

- US 9,260,440 B2 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp). (n.d.). Google Patents.

-

Journal of Medicinal Chemistry Vol. 59 No. 1. (2016). ACS Publications. Retrieved from [Link]

- Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). Pharmaceuticals, 14(10), 1045.

-

Talazoparib makes a favorable interaction with the structurally... (n.d.). ResearchGate. Retrieved from [Link]

- Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors. (2023). Cancer Chemotherapy and Pharmacology, 92(6), 569-580.

- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2011).

- AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents. (n.d.). Google Patents.

- AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents. (n.d.). Google Patents.

- US 10,508,103 B2 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp). (n.d.). Google Patents.

- Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. (2013).

- Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. (2018).

-

Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 3. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]

- 4. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. medkoo.com [medkoo.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. urology-textbook.com [urology-textbook.com]

- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

(4-Carbamoyl-2-fluorophenyl)boronic Acid: A Technical Guide to Advanced Research Applications

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of building blocks is paramount. Molecules that offer a confluence of desirable properties—tunable reactivity, metabolic stability, and versatile synthetic handles—are the cornerstones of innovation. (4-Carbamoyl-2-fluorophenyl)boronic acid (CAS: 874289-22-2) has emerged as one such cornerstone.[1] Its structure, featuring a trifecta of functional motifs—a reactive boronic acid, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating carbamoyl group—positions it as a high-value intermediate for creating complex, biologically active compounds and advanced materials.

This guide moves beyond a simple cataloging of properties. It is designed as a strategic dossier for the research professional, elucidating not only what is known about this molecule but, more importantly, what can be explored. We will dissect its inherent chemical logic, provide field-proven experimental frameworks, and outline promising, data-driven research trajectories in medicinal chemistry and materials science.

Part 1: Core Molecular Profile and Reactivity Insights

The utility of this compound stems from the interplay of its constituent parts. Understanding this interplay is critical to designing successful experiments.

Physicochemical Characteristics

A summary of the key properties of this solid, crystalline compound is presented below.

| Property | Value | Source |

| CAS Number | 874289-22-2 | [1] |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.94 g/mol | [1] |

| Synonyms | 4-Borono-3-fluorobenzamide, 4-Carbamoyl-2-fluorobenzeneboronic acid | [1] |

| Form | Solid, white to off-white powder | [1] |

| Purity | Typically ≥98% (Commercially Available) | [1] |

The Causality of Reactivity: An Electronically Tuned Reagent

The reactivity of the boronic acid is not defined in isolation. It is significantly modulated by the electronic environment of the phenyl ring.

-

The Boronic Acid Moiety: This Lewis acidic group is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] For this reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium center.[2]

-

The Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom. A key consequence is the lowering of the boronic acid's pKa compared to its non-fluorinated analog.[3] This is advantageous in two respects:

-

Biological Interactions: A lower pKa (closer to physiological pH) enhances the ability of the boronic acid to interact with biological diols (e.g., in sugars or glycoproteins) or key active site residues in enzymes.[4][5]

-

Reaction Kinetics: The electronic properties of fluorinated substituents can influence the rates of oxidative addition and transmetalation in coupling reactions, often leading to efficient and high-yield transformations.[6]

-

-

The Para-Carbamoyl Group: The amide (carbamoyl) functionality is a moderate electron-withdrawing group and, critically, a key pharmacophoric feature. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, specific interactions with protein targets. Its presence is a defining feature of many potent enzyme inhibitors, including the blockbuster class of PARP inhibitors.

The combination of these groups makes this compound an electronically "tuned" reagent, primed for high-efficiency coupling while simultaneously embedding essential pharmacophoric and pharmacokinetic-enhancing features into the target molecule.

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide, synthesized from best practices reported in the literature. [7][8][9][10] Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl/Heteroaryl Halide (1.0 equivalent, preferably bromide or iodide)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DMF)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) to the flask via syringe. The reaction mixture is typically heterogeneous.

-

Heating and Monitoring: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Trustworthiness Note: This protocol's success hinges on meticulous exclusion of oxygen, which can deactivate the palladium catalyst. Ensuring solvents are properly degassed and a positive pressure of inert gas is maintained is critical for reproducibility and high yields.

Caption: General principle of a responsive polymer using a boronic acid receptor.

Part 4: Future & Exploratory Directions

The full potential of this compound is far from exhausted. The following areas represent logical and promising next steps for research:

-

Exploration of Other Enzyme Targets: The boronic acid functional group is a known inhibitor of serine proteases and other enzymes. T[4]his building block could be used to design novel inhibitors for targets like penicillin-binding proteins (PBPs) in bacteria or viral proteases.

[11][12]2. Derivatization of the Carbamoyl Group: The two protons on the amide nitrogen provide a handle for further functionalization, allowing for the attachment of linkers for PROTACs (Proteolysis Targeting Chimeras) or other chemical probes.

-

Alternative Coupling Chemistries: While Suzuki coupling is the most prominent application, exploring its use in other reactions, such as Chan-Lam C-N coupling or Petasis reactions, could yield novel scaffolds that are otherwise difficult to access.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed synthetic tool. Its demonstrated success in the efficient synthesis of complex, high-value molecules for medicinal chemistry provides a solid foundation for its use. T[13][11]he most promising future research avenues lie in its application as a key fragment for constructing novel PARP inhibitors, leveraging its ideal pharmacophoric and electronic features, and in the development of next-generation responsive materials. By understanding the intrinsic chemical logic of this molecule, researchers are well-equipped to unlock new discoveries in both therapeutics and materials science.

References

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (2025). Benchchem.

- Fluoride sensing by polymeric membranes based on organoboron Lewis acid receptors. (n.d.). AMA Science.

- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2011).

- Tetrahydropyrazolopyrimidine compounds. (2013).

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Tetrahydropyrazole pyrimidine compounds. (2019).

- Substituted carboxamides as inhibitors of WDR5 protein-protein binding. (2021).

- Suzuki coupling of various aryl halides with phenylboronic acid a. (n.d.).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.

- pK a values for boronic acids 1-7. (n.d.).

- pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. (n.d.).

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.

- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron

- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012).

- Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004). European Patent Office.

- Method of carrying out suzuki - miyaura cc-coupling reactions. (2013).

- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2010).

- Selected boronic acids and their pKa values. (n.d.).

- (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. (n.d.). PubChem.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. 4-Borono-3-fluorobenzamide | CymitQuimica [cymitquimica.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding - Google Patents [patents.google.com]

- 12. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 13. WO2013181579A2 - Tetrahydropyrazolopyrimidine compounds - Google Patents [patents.google.com]

A Technical Guide to 4-Borono-3-fluorobenzamide for Advanced Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Borono-3-fluorobenzamide, a valuable building block in modern medicinal chemistry. This document delves into its commercial availability, synthesis, characterization, and strategic applications, with a focus on enabling its effective use in the laboratory.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Concurrently, the boronic acid moiety has gained immense traction, largely due to its versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds in complex molecules.[1][2][3]